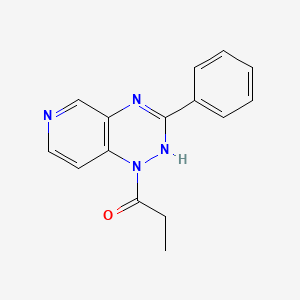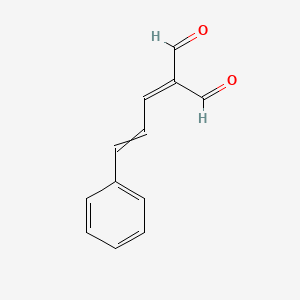
(3-Phenylprop-2-en-1-ylidene)propanedial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Phenylprop-2-en-1-ylidene)propanedial is an organic compound characterized by its unique structure, which includes a phenyl group attached to a prop-2-en-1-ylidene moiety and a propanedial backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylprop-2-en-1-ylidene)propanedial typically involves the Knoevenagel condensation reaction. This reaction is performed by reacting an aldehyde or ketone with an active methylene compound in the presence of a base. For instance, the reaction between cinnamaldehyde and acetylacetone in the presence of a base like pyrrolidine can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Knoevenagel condensation reaction remains a fundamental approach, and modifications to this method can be applied to scale up the production for industrial purposes.
化学反応の分析
Types of Reactions
(3-Phenylprop-2-en-1-ylidene)propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
(3-Phenylprop-2-en-1-ylidene)propanedial has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of (3-Phenylprop-2-en-1-ylidene)propanedial involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and activity. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or activation .
類似化合物との比較
Similar Compounds
Cinnamaldehyde: Shares a similar structure with a phenyl group and an aldehyde functional group.
Benzylideneacetone: Contains a phenyl group attached to a carbonyl group through a double bond.
Chalcones: Characterized by the presence of a phenyl group and an α,β-unsaturated carbonyl system.
Uniqueness
(3-Phenylprop-2-en-1-ylidene)propanedial is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties.
特性
CAS番号 |
82700-53-6 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC名 |
2-cinnamylidenepropanedial |
InChI |
InChI=1S/C12H10O2/c13-9-12(10-14)8-4-7-11-5-2-1-3-6-11/h1-10H |
InChIキー |
GIXCGWXEJXGIQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=C(C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


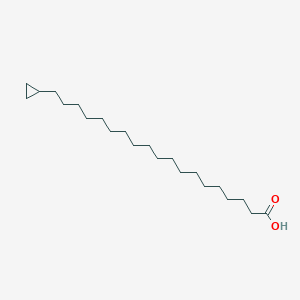
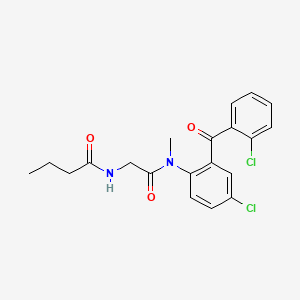

![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
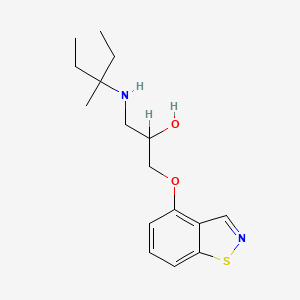
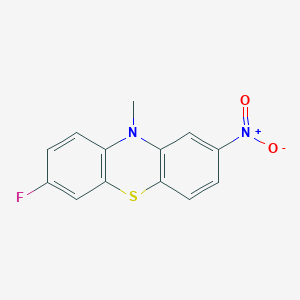
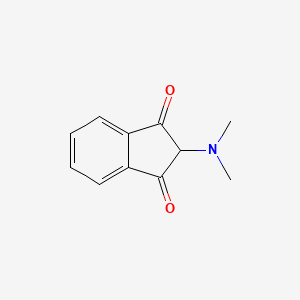
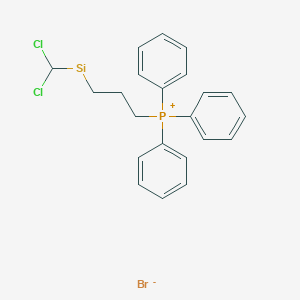
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14434379.png)
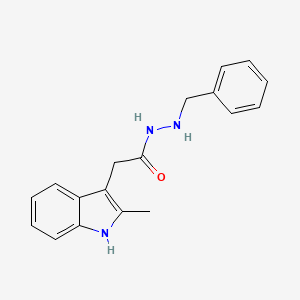
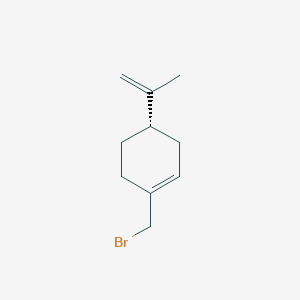
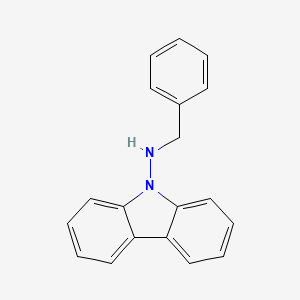
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-3-methyl-](/img/structure/B14434405.png)
